molecular formula C13H17N5O3 B1489726 ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate CAS No. 1175795-58-0

ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate

Cat. No. B1489726
M. Wt: 291.31 g/mol
InChI Key: UJFXUVKZRPAWHH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the ethyl, amino, and carboxylate groups suggest that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrazole ring attached to a pyrimidine ring. The pyrazole ring is substituted with an amino group and a carboxylate group, while the pyrimidine ring carries an ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate and amino groups could impact its solubility, while the aromatic pyrazole and pyrimidine rings could influence its stability .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate has been a focus in the development of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Studies have found that compounds derived from this chemical show significant in vitro activity against various microbial strains and cancer cell lines. For example, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity than the reference drug, doxorubicin, in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitubercular Activity

Another significant area of research is the exploration of this compound in anti-tubercular therapy. Synthesis of derivatives like ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has led to the identification of active agents against Mycobacterium tuberculosis. This research has implications for developing new treatments for tuberculosis, a major global health issue (Vavaiya et al., 2022).

Synthesis of Heterocyclic Compounds

The chemical is also utilized in synthesizing various heterocyclic compounds. These compounds are of interest due to their potential biocidal properties and could be useful in developing new antimicrobial agents. Research in this area focuses on transforming the compound into related heterocyclic systems and evaluating their biological activity against different microbial strains (Youssef et al., 2011).

Development of Fluorescent Molecules

Research has also explored the use of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, in synthesizing novel fluorescent molecules. These molecules have potential applications in various scientific fields, including biochemistry and medical diagnostics, due to their fluorescence properties (Wu et al., 2006).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on its structure, it could potentially cause skin and eye irritation, and may have harmful effects if inhaled or ingested .

properties

IUPAC Name

ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-4-8-7(3)16-13(17-11(8)19)18-10(14)9(6-15-18)12(20)21-5-2/h6H,4-5,14H2,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFXUVKZRPAWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate

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